2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane
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Overview
Description
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is a heterocyclic organic compound that features a thiophene ring fused with a dioxolane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane typically involves the reaction of thiophene derivatives with ethylene glycol under acidic conditions to form the dioxolane ring. One common method is the condensation reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan: A five-membered ring with an oxygen atom.
Pyrrole: A five-membered ring with a nitrogen atom.
Selenophene: A five-membered ring with a selenium atom.
Uniqueness
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is unique due to the presence of both a thiophene and a dioxolane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62429-55-4 |
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Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H12O2S/c1-2-8(12-7-1)3-4-9-10-5-6-11-9/h1-2,7,9H,3-6H2 |
InChI Key |
KVUWAMWMOUFPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC2=CC=CS2 |
Origin of Product |
United States |
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